molecular formula C9H8N2 B147809 Indoline-7-carbonitrile CAS No. 115661-82-0

Indoline-7-carbonitrile

Cat. No. B147809
M. Wt: 144.17 g/mol
InChI Key: YABRSQUYXZGQBW-UHFFFAOYSA-N
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Description

Indoline-7-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is a structural motif found in numerous natural products and synthetic compounds with diverse biological activities. The indoline scaffold is particularly significant due to its presence in several bioactive alkaloids and its role as an intermediate in the synthesis of drugs such as angiotensin-converting enzyme (ACE) inhibitors .

Synthesis Analysis

The synthesis of indoline-7-carbonitrile derivatives has been achieved through various methods. One approach involves a regioselective sequential three-component reaction of isatin, malononitrile, and hydantoin or thiohydantoin derivatives catalyzed by triethylamine (Et3N) in water, providing an environmentally friendly medium for the reaction . Another method includes a one-pot multicomponent synthesis using aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, also catalyzed by Et3N . Additionally, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has been reported using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles .

Molecular Structure Analysis

The molecular structure of indoline-7-carbonitrile derivatives has been established through various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction. This structural analysis is crucial for understanding the properties and reactivity of these compounds .

Chemical Reactions Analysis

Indoline-7-carbonitrile derivatives participate in a variety of chemical reactions. For instance, they can undergo stereoselective rearrangement when synthesized from fused N-arylamino-substituted 1,4-dihydropyridines . The reactivity of these compounds is influenced by the presence of the nitrile group, which can act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline-7-carbonitrile derivatives are influenced by their molecular structure. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The indoline scaffold's versatility allows for the synthesis of compounds with a wide range of activities, including antibacterial and anticancer properties , as well as PDE4 inhibitory properties .

Relevant Case Studies

Several case studies highlight the potential of indoline-7-carbonitrile derivatives in medicinal chemistry. For example, some derivatives have shown potent anticancer activities against human colon and lung cancer cell lines . Others have demonstrated antibacterial activities against human pathogenic bacteria . These studies underscore the importance of indoline-7-carbonitrile derivatives in the development of new therapeutic agents.

Scientific Research Applications

Corrosion Inhibition

Indoline-7-carbonitrile derivatives have been investigated for their potential as corrosion inhibitors. In a study by Gupta et al. (2018), spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including those containing indoline-7-carbonitrile, demonstrated high inhibition efficiency for mild steel in hydrochloric acid, suggesting their usefulness in corrosion protection applications (Gupta et al., 2018).

Anticancer Activities

Radwan et al. (2020) synthesized a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, which showed potent anticancer activities against various human cancer cell lines, highlighting their potential in cancer research (Radwan, Alminderej, & Awad, 2020).

Biological Activity

Moghaddam‐manesh et al. (2020) explored new spiro[indoline-3,4'-[1,3]dithiine] derivatives containing indoline-7-carbonitrile, evaluating their antibacterial, antifungal, and antioxidant activities. This indicates the broad spectrum of biological activities associated with these compounds (Moghaddam‐manesh et al., 2020).

Synthesis of Therapeutic Compounds

Research by Al-Shareef et al. (2016) on Schiff bases derived from spiro[indoline-3,4′-pyran]-3′-carbonitriles highlighted their potential in synthesizing various therapeutic compounds for treatments like anticancer and antibacterial activities (Al-Shareef et al., 2016).

Future Directions

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABRSQUYXZGQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400522
Record name indoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-7-carbonitrile

CAS RN

115661-82-0
Record name indoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-7-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

22 g of BCl3 (187.8 mmol) in 120 ml of toluene (dried) was dissolved in a 750 ml round flask at -20°. 15.9 g of indoline (133.4 mmol) in 100 ml of toluene was added within 25 minutes and the temperature rose to 10°. This suspension was refluxed for 1 hour, then 110 ml of toluene was distilled off and the reaction mixture was cooled to 55° C. Then 38.4 g of trichloroacetonitrile (266 mmol) was added within 20 minutes and the resulting red solution was stirred for 20 hours at 60° C. After addition of methanol (110 ml) the reaction mixture was mixed within 1.5 hours with 60 g of a 30 percent methanolic sodium methanolate solution. After 1 hour of stirring the methanol was distilled off in a vacuum and then toluene (300 ml) and water (300 ml) were added. The aqueous phase was extracted several times with 200 ml of toluene. The combined toluene extracts were then washed with a 0.12N HCl (91 ml) and with water to remove the not reacted indoline. After concentration by evaporation of toluene 20.12 g of a brownish oil was obtained. The latter was then recrystallized in a hexane/pentanol mixture (80 ml; mixture ratio of hexane: pentanol=9:7) to obtain 11.47 g of a light brownish product with a purity of 99.4 percent corresponding to a yield of 60.5 percent relative to feedstock used. Other data concerning the product was:
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
110 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IJ Barve, LH Chen, PCP Wei, JT Hung, CM Sun - Tetrahedron, 2013 - Elsevier
… of clinically approved drug—Silodosin for the treatment of benign prostatic hyperplasia from the commercially available compounds 1-acetyl-5-(2-aminopropyl) indoline-7-carbonitrile A …
Number of citations: 11 www.sciencedirect.com
F Calogero, P Allegrini, E Attolino… - European Journal of …, 2015 - Wiley Online Library
… )amine]propyl}indoline-7-carbonitrile Hydrochloride (5): A … -5-(2-oxopropyl)indoline-7-carbonitrile (60.75 g, 0.199 mol) in THF … ]propyl}indoline-7-carbonitrile in a 4:1 diastereomeric ratio. …
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 2001 - access.portico.org
… The reaction of amine (V) with NaNO2/HCl, followed by treatment with CuCN, provides 1-acetyl-5-(2-bromopropyl)indoline-7-carbonitrile (VI), which is treated with NaN3 in hot ethylene …
Number of citations: 15 access.portico.org
FH Sayyed, VP Nalawade, MG Yadav… - Journal of …, 2023 - pnrjournal.com
… {2bis[2[2(2,2,2trifluoroethoxy)phenoxy]ethyl}amino)propyl)indoline-7-carbonitrile (Impurity1) and 5-[(2R)-2aminopropyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-Indole-7-carbonitrile (…
Number of citations: 4 www.pnrjournal.com
X Liu, Z Wu, Z Zhang, P Liu, P Sun - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
In the presence of Ru(phen)3Cl2 or fac-Ir(ppy)3 under visible-light irradiation, the addition of fluorinated radicals to N-arylacrylamides followed by an intramolecular cyano group …
Number of citations: 50 pubs.rsc.org
陳立勳, 孫仲銘 - 2013 - ir.nctu.edu.tw
… of clinically approved drug—Silodosin for the treatment of benign prostatic hyperplasia from the commercially available compounds 1-acetyl-5-(2-aminopropyl) indoline-7-carbonitrile …
Number of citations: 0 ir.nctu.edu.tw

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